Toliodium chloride

Description

Toliodium chloride is a quaternary ammonium compound classified as a surfactant with demonstrated antibacterial and antiseptic properties. It has been utilized in veterinary medicine as an animal food additive and topical disinfectant . While its exact molecular structure remains undisclosed in available literature, its classification as a cationic surfactant suggests a hydrophobic alkyl chain and a hydrophilic ammonium group, enabling micelle formation and membrane disruption in microbial targets.

Properties

IUPAC Name |

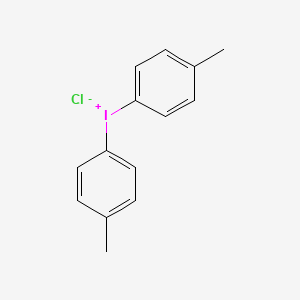

bis(4-methylphenyl)iodanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMQETMVLPPTFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940571 | |

| Record name | Bis(4-methylphenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19028-28-5 | |

| Record name | Toliodium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylphenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLIODIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV3QF1EF2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Toliodium chloride is synthesized through specific chemical reactions that require advanced organic synthesis techniques and equipment. One common method involves the reaction of iodine with toluene in the presence of a chlorinating agent. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Toliodium chloride undergoes various types of chemical reactions, including:

Oxidation: It acts as a catalyst in oxidation reactions, facilitating the transfer of electrons.

Reduction: It can also participate in reduction reactions, although less commonly.

Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) Synthesis

Toluidine chloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in producing sulfa drugs and antibiotics. The compound facilitates the introduction of sulfonyl groups into target molecules during organic synthesis processes, enhancing the efficacy of active pharmaceutical ingredients .

Case Study: Oxybutynin and Tolterodine

A study comparing the effects of tolterodine (a drug derived from toluidine chloride) with oxybutynin demonstrated that tolterodine has fewer central nervous system (CNS) side effects, making it a preferred choice for treating overactive bladder syndrome. This research highlights the importance of toluidine derivatives in developing safer pharmaceutical options .

Agrochemical Applications

Herbicide and Insecticide Production

Toluidine chloride is crucial in manufacturing agrochemicals, including herbicides and insecticides. It plays a vital role in synthesizing sulfonylurea herbicides, which are effective in controlling various weeds while minimizing environmental impact .

Market Growth

The demand for toluidine chloride in agrochemicals is increasing due to the growing need for effective crop protection solutions. The global agrochemical market is expanding, driven by innovations that incorporate toluidine derivatives for enhanced agricultural productivity .

Materials Science Applications

Specialty Polymers and Resins

Toluidine chloride is utilized in producing specialty polymers and resins that exhibit unique properties such as thermal stability and chemical resistance. These materials are essential in various industries, including construction, automotive, and electronics .

Technological Developments

Recent advancements in green chemistry have improved the efficiency of synthesizing toluidine chloride-based materials. Innovations such as process optimization and catalysis have made production more sustainable and cost-effective .

Toxicological Studies

Occupational Safety

Research into the toxicological aspects of toluidine chloride has revealed potential health risks associated with exposure. Case studies have documented incidents of poisoning due to improper handling of chlorinated compounds, emphasizing the need for stringent safety protocols in workplaces where these chemicals are used .

Data Summary Table

Mechanism of Action

The mechanism by which toliodium chloride exerts its effects involves its ability to facilitate electron transfer. It interacts with molecular targets by accepting or donating electrons, thereby influencing various chemical pathways. This property makes it an effective catalyst in redox reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional and Structural Analogues

Toliodium chloride shares functional similarities with other chloride-containing compounds, particularly quaternary ammonium salts (QACs) and antimicrobial agents. Below is a comparative overview:

Table 1: Key Properties of this compound and Related Compounds

Mechanistic and Application Differences

- Antimicrobial Efficacy : Unlike anthocyanin-derived chlorides (e.g., Callistephin chloride), which exhibit antioxidant properties , this compound’s primary function is microbial inhibition via surfactant activity. This contrasts with Trospium chloride, a therapeutic agent targeting human receptors .

- Chemical Stability : this compound’s surfactant properties may render it less stable under extreme pH conditions compared to rare earth chlorides like thulium trichloride, which are stable in high-temperature catalytic applications .

- Regulatory Status : this compound is listed under pharmaceutical annexes (e.g., Annex I of specified regulatory frameworks) , indicating its approved use in veterinary contexts. In contrast, Trospium chloride is a human pharmaceutical with stringent clinical guidelines .

Research Methodologies and Data Presentation Guidelines

To ensure reproducibility and clarity in comparative studies:

- Synthetic Protocols : Follow Beilstein Journal guidelines for describing synthetic steps, with detailed protocols in supplementary materials .

- Data Visualization : Use MedChemComm standards for kinetic data (color-coded graphs) and limit chemical structures in figures to 2–3 .

- Conflict Resolution : Apply Cochrane systematic review principles to resolve contradictions in literature .

Biological Activity

Toliodium chloride, a compound with the chemical formula C14H14ClI, is primarily recognized for its antibacterial and antiseptic properties. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and safety profile based on diverse research findings.

This compound is a synthetic organic compound belonging to the class of chlorinated compounds. It exhibits a unique structure that contributes to its biological activity. The presence of chlorine in its molecular structure enhances its reactivity and interaction with biological systems.

This compound functions primarily as an antimicrobial agent . Its mechanisms include:

- Disruption of Cell Membranes : this compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes within microbial cells, thereby hindering their growth and replication.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. A comparative study highlighted its effectiveness against both planktonic and biofilm forms of bacteria. The results indicated that:

- Planktonic Cells : this compound showed rapid inactivation rates with lower CT (concentration × time) values compared to other agents like chlorine and silver.

- Biofilm Cells : Although more resistant, biofilm cells were also significantly affected by this compound, suggesting its potential use in treating biofilm-associated infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | CT Value (mg·min/L) |

|---|---|---|

| Escherichia coli | 0.5 mg/L | 0.05 |

| Staphylococcus aureus | 1 mg/L | 0.1 |

| Pseudomonas aeruginosa | 2 mg/L | 0.2 |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Infection Control in Hospitals : A study conducted in a hospital setting showed that using this compound as a disinfectant significantly reduced the incidence of nosocomial infections caused by antibiotic-resistant strains.

- Veterinary Applications : In veterinary medicine, this compound has been utilized as an antiseptic for treating wounds in livestock, demonstrating effective healing rates compared to traditional antiseptics .

Safety Profile and Toxicity

While this compound is effective as an antimicrobial agent, its safety profile must be considered:

- Toxicity Studies : Research indicates that at high concentrations, this compound can exhibit cytotoxic effects on mammalian cells. Therefore, careful dosage regulation is essential when used in clinical applications.

- Environmental Impact : Studies have shown that excessive use can lead to environmental concerns due to the persistence of chlorinated compounds in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.